molecular formula C19H16N2O3 B14583425 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate CAS No. 61466-58-8

5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate

Cat. No.: B14583425
CAS No.: 61466-58-8
M. Wt: 320.3 g/mol
InChI Key: SLPBNFVOKQFBOP-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate: is a complex organic compound that belongs to the family of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound features a pyrazole ring substituted with a phenyl group and an acetate ester, making it a valuable scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine . The reaction proceeds under basic conditions, followed by esterification to introduce the acetate group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the phenyl ring.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and catalysis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory and antimicrobial properties .

Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and materials with specific properties. Its versatility allows for the creation of products with enhanced performance and stability .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target molecules . This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The presence of the acetate ester in 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate enhances its solubility and reactivity, making it a unique scaffold for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

CAS No.

61466-58-8

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

[5-methyl-2-(1-phenylpyrazole-4-carbonyl)phenyl] acetate

InChI

InChI=1S/C19H16N2O3/c1-13-8-9-17(18(10-13)24-14(2)22)19(23)15-11-20-21(12-15)16-6-4-3-5-7-16/h3-12H,1-2H3

InChI Key

SLPBNFVOKQFBOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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